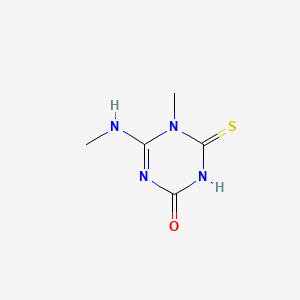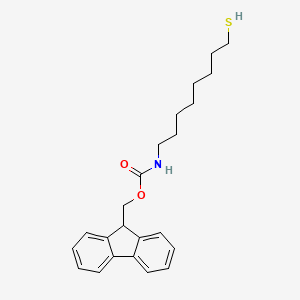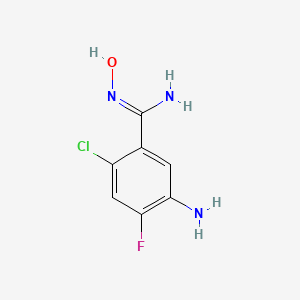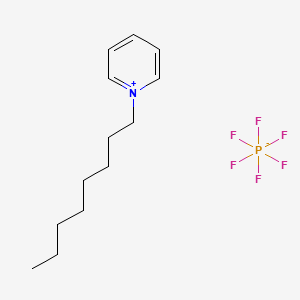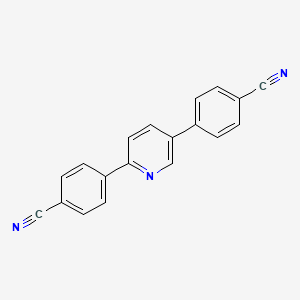
4,4'-(Pyridine-2,5-diyl)dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Pyridine-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a pyridine ring flanked by two benzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromopyridine with benzonitrile derivatives under palladium-catalyzed cross-coupling conditions. A common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Diamines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Pyridine-2,5-diyl)dibenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its function as a catalyst or a material in electronic devices.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
- 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile
Comparison: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to phenazine or thiazole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic or coordination characteristics.
Eigenschaften
Molekularformel |
C19H11N3 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
4-[6-(4-cyanophenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H11N3/c20-11-14-1-5-16(6-2-14)18-9-10-19(22-13-18)17-7-3-15(12-21)4-8-17/h1-10,13H |
InChI-Schlüssel |
IPUBOJHKMVZIOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


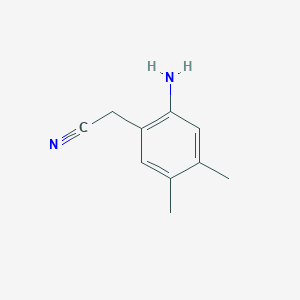
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
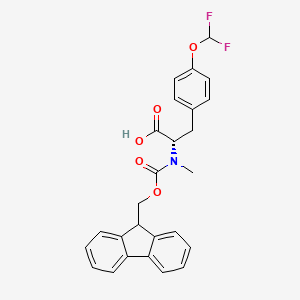
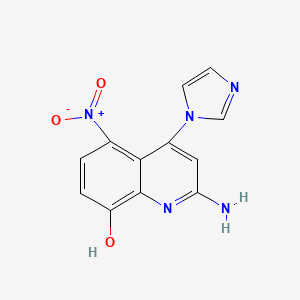


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
